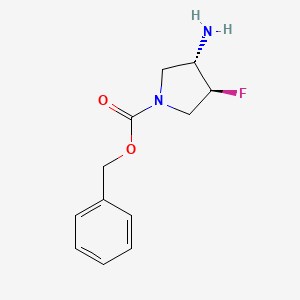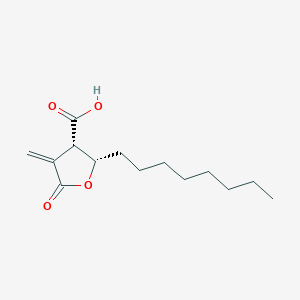
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound known for its role as a fatty-acid synthase (FASN) inhibitor. This compound has garnered attention due to its potential therapeutic effects in various cancer models . It is also referred to as C75 in some scientific literature, although we will avoid using abbreviations as per your request.
Vorbereitungsmethoden
The synthesis of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potent inhibitor of fatty-acid synthase, making it a valuable tool in cancer research. Studies have shown that it can impair mitochondrial function and induce apoptosis in cancer cells .
Wirkmechanismus
The mechanism of action of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves the inhibition of fatty-acid synthase (FASN). By binding to the catalytic domains of FASN, it disrupts the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. This inhibition leads to mitochondrial dysfunction, increased reactive oxygen species, and ultimately cell death . The compound also affects the mitochondrial fatty acid synthesis pathway, further impairing mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is unique in its dual role as both an inhibitor of fatty-acid synthase and an activator of carnitine palmitoyltransferase-1 (CPT-1). Similar compounds include trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid and other FASN inhibitors like orlistat and cerulenin . this compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in cancer and metabolic diseases .
Eigenschaften
Molekularformel |
C14H22O4 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
(2S,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m0/s1 |
InChI-Schlüssel |
VCWLZDVWHQVAJU-RYUDHWBXSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O |
Kanonische SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


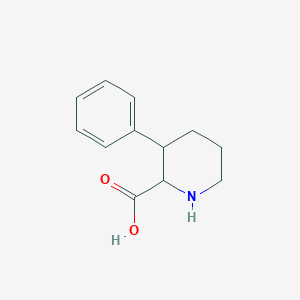

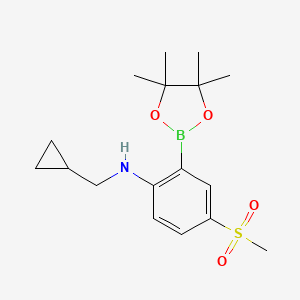
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)

![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)

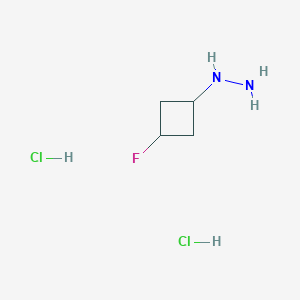
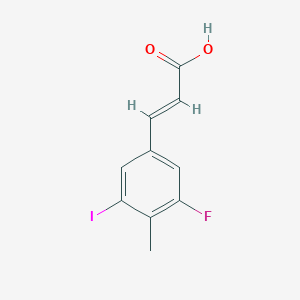
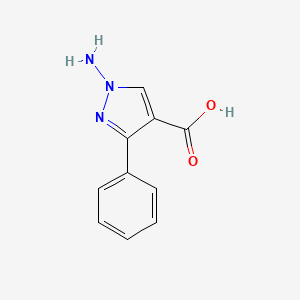


![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
